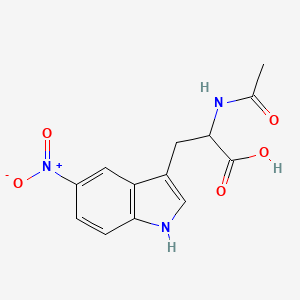
N-Acetyl-5-nitro-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-5-nitro-L-tryptophan is a derivative of the amino acid tryptophan, which is known for its role in protein synthesis and as a precursor to serotonin. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and a nitro group attached to the 5-position of the indole ring. The modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-nitro-L-tryptophan typically involves the nitration of N-acetyl-L-tryptophan. The process begins with the acetylation of L-tryptophan to form N-acetyl-L-tryptophan. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 5-position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-5-nitro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Reduction: The major product of the reduction of this compound is N-Acetyl-5-amino-L-tryptophan.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
N-Acetyl-5-nitro-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a radioprotective agent.
Medicine: Research has shown its potential in protecting cells from radiation-induced damage, making it a candidate for developing radioprotective drugs.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-Acetyl-5-nitro-L-tryptophan involves its interaction with cellular components to exert its effects. The compound is known to modulate oxidative stress and enhance the activity of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. It also helps in maintaining mitochondrial membrane integrity and inhibiting apoptosis, thereby protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: Lacks the nitro group and has different biological properties.
5-Nitro-L-tryptophan: Lacks the acetyl group and has different chemical reactivity.
N-Acetyl-5-chloro-L-tryptophan: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
N-Acetyl-5-nitro-L-tryptophan is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13N3O5 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-acetamido-3-(5-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)15-12(13(18)19)4-8-6-14-11-3-2-9(16(20)21)5-10(8)11/h2-3,5-6,12,14H,4H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
PQDSDKKISWCJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



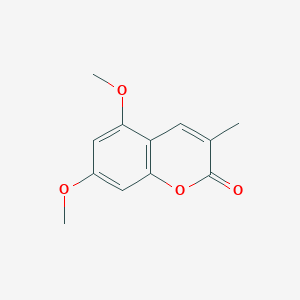
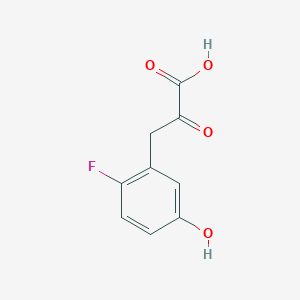
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
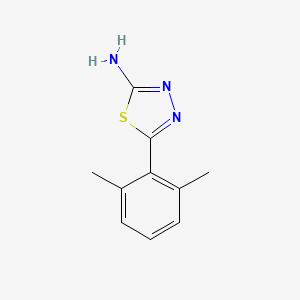


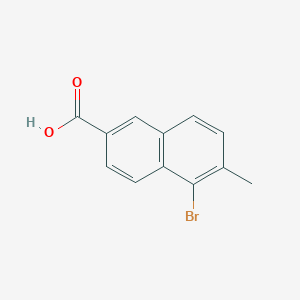
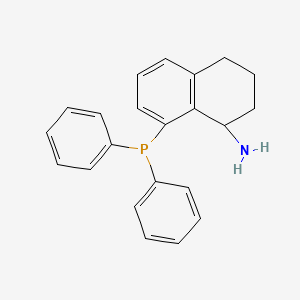


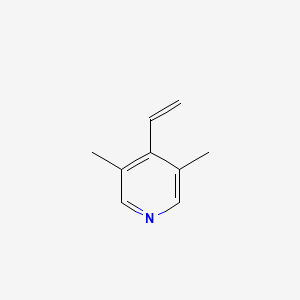
![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)

